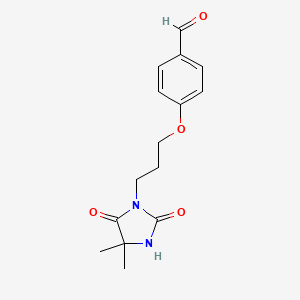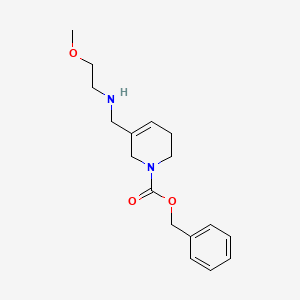
benzyl 5-(((2-methoxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ベンジル 5-(((2-メトキシエチル)アミノ)メチル)-3,6-ジヒドロピリジン-1(2H)-カルボキシレートは、化学、生物学、医学などの様々な分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ベンジル基、メトキシエチルアミノ基、ジヒドロピリジン環を含む独自の構造によって特徴付けられます。
準備方法
合成経路と反応条件
ベンジル 5-(((2-メトキシエチル)アミノ)メチル)-3,6-ジヒドロピリジン-1(2H)-カルボキシレートの合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、スズキ・ミヤうらカップリング反応であり、これは炭素-炭素結合を形成するために広く使用されています。 この反応は、穏和な条件下および官能基許容条件下で、ホウ素試薬とパラジウム触媒を使用することを伴います 。反応条件には、通常、炭酸カリウムなどの塩基と、トルエンやエタノールなどの溶媒が含まれます。
工業生産方法
この化合物の工業生産は、自動反応器と連続フロープロセスを使用して大規模合成を行う場合があります。これらの方法は、生産時間とコストを最小限に抑えながら、高い収率と純度を確保します。クロマトグラフィーや結晶化などの高度な精製技術も、工業環境では一般的です。
化学反応の分析
反応の種類
ベンジル 5-(((2-メトキシエチル)アミノ)メチル)-3,6-ジヒドロピリジン-1(2H)-カルボキシレートは、次のような様々な化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して行うことができます。
還元: 還元反応には、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬がしばしば使用されます。
置換: 求核置換反応は、ベンジル基またはメトキシエチルアミノ基で、ハロゲン化アルキルやアシルクロリドなどの試薬を使用して起こります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 水酸化ナトリウムなどの塩基の存在下でのハロゲン化アルキル。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化はカルボン酸を生成する可能性がありますが、還元はアルコールやアミンを生成する可能性があります。置換反応は、一般に、新しい炭素-炭素結合または炭素-ヘテロ原子結合の形成をもたらします。
科学研究での応用
ベンジル 5-(((2-メトキシエチル)アミノ)メチル)-3,6-ジヒドロピリジン-1(2H)-カルボキシレートには、いくつかの科学研究での応用があります。
化学: より複雑な有機分子の合成におけるビルディングブロックとして使用されます。
生物学: 生化学プローブとしての可能性、または生物活性化合物の前駆体としての可能性について調査されています。
医学: 抗菌作用や抗がん作用を含む、潜在的な治療効果について研究されています.
産業: 新規材料の開発や、様々な化学プロセスにおける触媒として使用されます。
科学的研究の応用
Benzyl 5-(((2-methoxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用機序
ベンジル 5-(((2-メトキシエチル)アミノ)メチル)-3,6-ジヒドロピリジン-1(2H)-カルボキシレートの作用機序は、特定の分子標的および経路との相互作用を伴います。例えば、生物系では、酵素や受容体と相互作用し、生化学経路の調節につながる可能性があります。正確なメカニズムは、特定の用途や生物学的コンテキストによって異なる場合があります。
類似化合物の比較
類似化合物
独自性
ベンジル 5-(((2-メトキシエチル)アミノ)メチル)-3,6-ジヒドロピリジン-1(2H)-カルボキシレートは、特定の構造的特徴により、独特の化学的および生物学的特性が付与されているため、ユニークです。ベンジル基、メトキシエチルアミノ基、ジヒドロピリジン環の組み合わせは、他の類似化合物とは異なり、様々な研究および工業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
- 5-{[Benzyl(2-methyl-2-propanyl)amino]methyl}-N-(2-methoxyethyl)-2-furamide
- 2-amino-5-methoxybenzyl alcohol
Uniqueness
Benzyl 5-(((2-methoxyethyl)amino)methyl)-3,6-dihydropyridine-1(2H)-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzyl group, a methoxyethylamino group, and a dihydropyridine ring sets it apart from other similar compounds, making it a valuable compound for various research and industrial applications.
特性
分子式 |
C17H24N2O3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
benzyl 5-[(2-methoxyethylamino)methyl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O3/c1-21-11-9-18-12-16-8-5-10-19(13-16)17(20)22-14-15-6-3-2-4-7-15/h2-4,6-8,18H,5,9-14H2,1H3 |
InChIキー |
HGVXNVGWXWFTRG-UHFFFAOYSA-N |
正規SMILES |
COCCNCC1=CCCN(C1)C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Chlorophenyl)sulfanyl]-2-nitrobenzoic acid](/img/structure/B12314386.png)
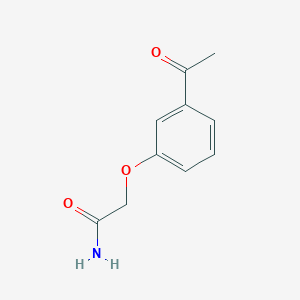
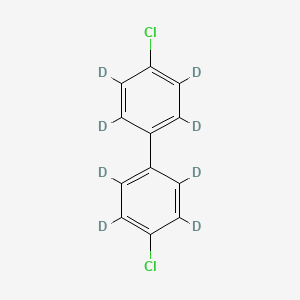
![4-[2-(Dimethylamino)ethenyl]benzonitrile](/img/structure/B12314407.png)
![2-Chloro-5,7-dimethyl-5H,7H,8H-pyrano[4,3-d]pyrimidine](/img/structure/B12314415.png)

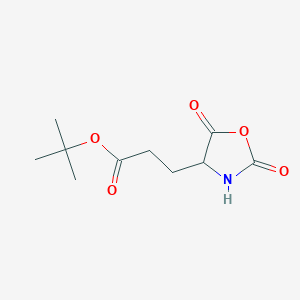
![3-Amino-2-[(2,6-difluorophenyl)methyl]propanamide](/img/structure/B12314431.png)
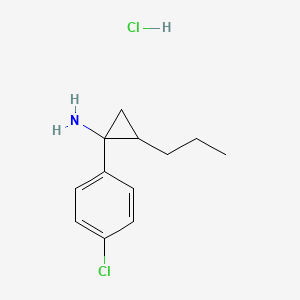
![4-({5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}methyl)pyridine](/img/structure/B12314443.png)
![7-Benzyl-2-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B12314446.png)
![Sodium 3-[(pyridin-4-yl)methoxy]pyridine-2-carboxylate](/img/structure/B12314451.png)
![2-[4-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-3-hydroxyphenyl]-5-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12314454.png)
